[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol
Description
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with an amino-nitroso methylidene group and at position 5 with a hydroxymethyl group. The E-configuration of the nitrosoamino moiety distinguishes its stereoelectronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c6-5(7-10)4-1-3(2-9)11-8-4/h1,9-10H,2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDCXMBCMIBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=NO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(ON=C1/C(=N/O)/N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol typically involves the reaction of primary amines with nitro compounds under specific conditions. One common method includes the use of tert-butyl nitrite (TBN) under solvent-free conditions, which allows for the efficient synthesis of N-nitroso compounds . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process
Chemical Reactions Analysis
Types of Reactions
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted oxazoles.
Scientific Research Applications
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The nitroso group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 of the Isoxazole Ring
The substituent at position 3 significantly impacts chemical and physical properties. Key analogs include:
- Nitrosoamino Group vs.
- Steric and Electronic Effects : Bulky substituents (e.g., pyrazole in ) reduce reactivity but enhance solubility, whereas methoxy groups promote crystallinity via H-bonding .
Comparison with Heterocyclic Analogs
Compounds with alternative heterocycles or functional groups:
- Oxadiazole vs. Isoxazole : Oxadiazoles exhibit greater electron deficiency, enhancing their role in charge-transfer complexes, unlike the more nucleophilic isoxazole core .
Biological Activity
[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol, with the molecular formula CHNO, is a compound of interest due to its potential biological activities, particularly in the context of nitrosamine formation and related mutagenicity. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and implications for health.
The compound is characterized by a 1,2-oxazole ring, which is known for its biological activity. The presence of the nitroso group suggests potential reactivity that can lead to the formation of various nitrosamines, which are often associated with carcinogenic properties.
- Nitrosation : The compound can undergo nitrosation in vivo, particularly in acidic environments such as the stomach. This reaction can lead to the formation of N-nitroso compounds (NOCs), which have been implicated in mutagenic and carcinogenic processes .
- Mutagenicity : Studies indicate that NOCs formed from dietary precursors can exhibit significant mutagenic activity. For instance, the nitrosated compounds have shown higher mutagenicity than other known agents like MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) .
Case Studies
- In Vivo Studies : Investigations into N-nitroso compounds have revealed their potential to induce tumors in animal models. For example, dietary nitrosamines were tested for carcinogenicity in rats, leading to significant tumor development after prolonged exposure .
- Cell Culture Assays : In vitro assays have indicated that certain nitrosated derivatives can disrupt cellular integrity and induce apoptosis in cancer cells. This suggests a dual role where these compounds may act as both mutagens and potential therapeutic agents depending on their concentration and exposure duration.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
